molecular formula C9H11BrO3 B3254850 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene CAS No. 244771-00-4

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene

Cat. No. B3254850
CAS RN: 244771-00-4
M. Wt: 247.09 g/mol
InChI Key: YYYRADOFRFGGDM-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is a chemical compound with the molecular formula C8H9BrO2 . It is used in various laboratory applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrO2/c1-10-6-11-8-5-3-2-4-7 (8)9/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.06 . It is stored at a temperature of 2-8°C . More specific properties like melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Chiral Liquid Crystals The compound is used in the synthesis of unsaturated β-C-aryl glycosides, which are precursors in the synthesis of chiral liquid crystals. These chiral precursor compounds are critical in developing liquid crystals with specific mesogenic properties, influenced by the nature of the phenyl substituent (Bertini et al., 2003).

Development of Low-Coordinate Phosphorus Compounds In the field of chemical synthesis, this bromobenzene derivative is utilized for the preparation of sterically protected diphosphene and fluorenylidenephosphine. These compounds involve low-coordinate phosphorus atoms, indicating potential applications in various chemical reactions and materials science (Toyota et al., 2003).

Radical Cyclization in Organic Synthesis This compound plays a role in radical cyclization reactions to form tetrahydrofuran derivatives. Such cyclization is a fundamental step in organic synthesis, particularly in the formation of complex molecules used in pharmaceuticals and agrochemicals (Esteves et al., 2007).

Ring Expansion Research 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is involved in ring expansion reactions to produce compounds like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. These reactions are significant in exploring new chemical structures and their properties (Agou et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its vapors and to use it only in well-ventilated areas . Similar precautions are likely applicable to 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene.

properties

IUPAC Name

1-bromo-3-methoxy-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYRADOFRFGGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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